3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a methoxy group, and a nitrobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One common synthetic route involves the nitration of a benzothiazole derivative, followed by methoxylation and chlorination reactions. The final step often involves coupling the substituted benzothiazole with a benzamide derivative under specific conditions, such as the use of a coupling reagent like 1,1’-carbonyldiimidazole (CDI) in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted benzamides.
Scientific Research Applications
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrobenzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
- 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)aniline
- 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)phenol
Uniqueness
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzothiazole ring can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a benzamide core along with a chloro group, a methoxy group, and a nitrobenzothiazole moiety. The biological activity of this compound is primarily investigated for its antimicrobial and anticancer properties.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to an amine, which may enhance the compound's reactivity and ability to interact with biological macromolecules such as proteins and nucleic acids. The benzothiazole moiety is known for its ability to inhibit specific enzymes and receptors, potentially disrupting cellular processes critical for pathogen survival or cancer cell proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In a study evaluating thiazole derivatives, it was noted that compounds with similar structural features demonstrated significant activity against various bacterial and fungal strains. For instance, the compound showed an IC50 value indicating effective inhibition against Cryptococcus neoformans , which is comparable to established antifungal agents like amphotericin B .
Microorganism | IC50 (µg/mL) | Comparison |
---|---|---|
Cryptococcus neoformans | 15.6 - 125 | Amphotericin B: 0.50 |
Staphylococcus aureus | 28 - 168 | Chloramphenicol: 143 - 152 |
Escherichia coli | 135 - 229 | Cephalothin: 135 - 229 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may interfere with DNA synthesis and protein function in cancer cells. The presence of the nitro group enhances the likelihood of forming reactive intermediates capable of damaging cellular components essential for tumor growth .
Case Studies
- Antimicrobial Efficacy : A recent study focused on the structure-activity relationship (SAR) of thiazole derivatives, including compounds similar to this compound. It was found that modifications in the substituents significantly affected the antimicrobial potency, with methoxy and chloro groups enhancing activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The exact pathways are still under investigation, but it appears that the benzothiazole structure plays a crucial role in mediating these effects .
Properties
IUPAC Name |
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-11-6-10(19(21)22)7-12-13(11)17-15(24-12)18-14(20)8-3-2-4-9(16)5-8/h2-7H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZMMQBDWBVCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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